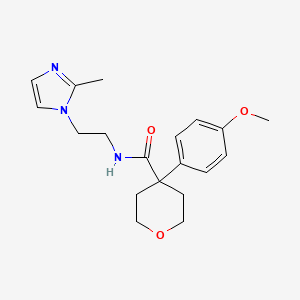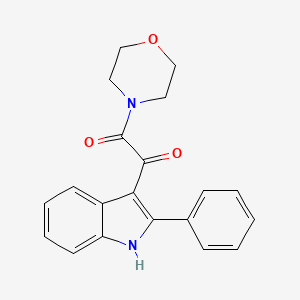![molecular formula C18H17BrN2O4S2 B2488781 2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-91-0](/img/structure/B2488781.png)
2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide" is a complex organic compound that belongs to the benzothiazole family. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. However, specific information on this compound is scarce, and the following details are based on related benzothiazole derivatives and general practices in chemical synthesis and analysis.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves base-catalyzed cyclization of corresponding thioureas with haloacetones or halobenzenes under microwave irradiation or conventional heating methods. For instance, Saeed et al. (2009) described the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the efficiency and cleaner approach compared to traditional methods (Saeed, 2009).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state structure determination. These analyses provide insights into the compound's molecular geometry, functional groups, and intermolecular interactions, crucial for understanding its reactivity and properties. Hossaini et al. (2017) reported the characterization of novel benzamide derivatives, highlighting the role of single-crystal X-ray analysis in confirming their structure (Hossaini et al., 2017).
科学的研究の応用
Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of new zinc phthalocyanine compounds, which include derivatives similar to the queried compound. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are promising as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis Methods : Saeed (2009) reports on a microwave-promoted synthesis method for N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a cleaner, more efficient, and faster method for synthesizing compounds similar to the one (Saeed, 2009).
Chemical Characterization : Hossaini et al. (2017) detail the synthesis and characterization of new (4-oxothiazolidine-2-ylidene)benzamide derivatives, offering insights into the structural and chemical properties of related compounds (Hossaini et al., 2017).
Gold-Mediated Intramolecular Transamidation : A study by Odame et al. (2020) explores a gold(I)-mediated transamidation process to yield benzamides from thiourea derivatives, relevant to the synthesis of compounds like the one (Odame et al., 2020).
Density Functional Theory Study : Al-Sawaff et al. (2022) conducted a density functional theory (DFT) study on BMSF-BENZ, a compound related to the queried chemical, investigating its adsorption on nanocages. This research is indicative of the potential application of such compounds in drug delivery systems (Al-Sawaff et al., 2022).
特性
IUPAC Name |
2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S2/c1-25-10-9-21-15-8-7-12(27(2,23)24)11-16(15)26-18(21)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZHLDDCVQUDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)
![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)
![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)


![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)